4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine
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Overview
Description
4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine is a chemical compound characterized by the presence of trifluoromethoxy groups attached to phenoxy rings, which are further connected to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine typically involves the reaction of 3-(trifluoromethoxy)phenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific substituents with nucleophiles.
Scientific Research Applications
4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with its targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine
- 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-5-amine
- 4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-carboxamide
Uniqueness
This compound is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O4/c19-17(20,21)30-12-5-1-3-10(7-12)28-15-14(25)16(27-9-26-15)29-11-4-2-6-13(8-11)31-18(22,23)24/h1-9H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUNDZBQVXAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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